Bis(5-fluoro-2-methylphenyl)-carbonate

Description

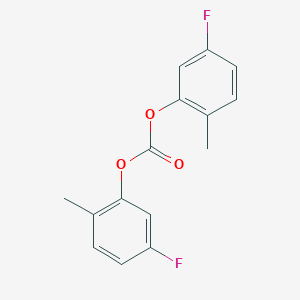

Bis(5-fluoro-2-methylphenyl) carbonate is a diaryl carbonate derivative characterized by two 5-fluoro-2-methylphenyl groups attached to a central carbonate group (O=C(OAr)₂). The fluorine substituents at the 5-position and methyl groups at the 2-position of the aromatic rings confer unique electronic and steric properties.

Properties

IUPAC Name |

bis(5-fluoro-2-methylphenyl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNXKWJZBHTLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OC(=O)OC2=C(C=CC(=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-fluoro-2-methylphenyl)-carbonate typically involves the reaction of 5-fluoro-2-methylphenol with phosgene or a phosgene substitute under controlled conditions. The reaction proceeds as follows:

Reactants: 5-fluoro-2-methylphenol and phosgene.

Conditions: The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition.

Catalysts: A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the risks associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions: Bis(5-fluoro-2-methylphenyl)-carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 5-fluoro-2-methylphenol and carbon dioxide.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous sodium hydroxide at room temperature.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products:

Hydrolysis: 5-fluoro-2-methylphenol and carbon dioxide.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Bis(5-fluoro-2-methylphenyl)-carbonate has several applications in scientific research:

Materials Science: It is used in the synthesis of polycarbonates, which are valuable materials due to their high strength and transparency.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.

Organic Synthesis:

Mechanism of Action

The mechanism of action of Bis(5-fluoro-2-methylphenyl)-carbonate involves the reactivity of the carbonate group. In hydrolysis, the carbonate group is attacked by water, leading to the formation of 5-fluoro-2-methylphenol and carbon dioxide. In substitution reactions, the carbonate group is replaced by nucleophiles, resulting in the formation of substituted products.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The 5-fluoro and 2-methyl substituents distinguish Bis(5-fluoro-2-methylphenyl) carbonate from other diaryl carbonates:

- Fluorine: Introduces strong electron-withdrawing effects, enhancing electrophilicity and resistance to oxidative degradation. This contrasts with non-fluorinated analogs like diphenyl carbonate, which lack such stabilization .

- For comparison, phenyl 5-methyl-2-thiophenecarboxylate (a thiophene-based ester) uses a methyl group at the 5-position of the heterocyclic ring, demonstrating how substituent placement affects solubility and reactivity .

Functional Group Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.